molecular formula C10H11NO4 B181852 4-(4-Hydroxyanilino)-4-oxobutanoic acid CAS No. 62558-67-2

4-(4-Hydroxyanilino)-4-oxobutanoic acid

Cat. No. B181852
CAS RN: 62558-67-2
M. Wt: 209.2 g/mol
InChI Key: GTGJPSXOXNMQKV-UHFFFAOYSA-N
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Description

“4-(4-Hydroxyanilino)-4-oxo-2-butenoic acid” is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol . The compound is also known by several synonyms, including MLS000760368, (E)-4-(4-hydroxyanilino)-4-oxobut-2-enoic acid, and SMR000369633 .


Molecular Structure Analysis

The compound’s structure includes a 4-hydroxyanilino group and a 4-oxo-2-butenoic acid group . The InChI string representation of the molecule is InChI=1S/C10H9NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-6,12H,(H,11,13)(H,14,15)/b6-5+ .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a topological polar surface area of 86.6 Ų, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .

Scientific Research Applications

  • Synthesis and structural studies: 4-Aryl-2-oxobutanoic acid derivatives have been synthesized and studied for their structural properties. For instance, the molecular structure, first-order hyperpolarizability, and HOMO-LUMO analysis of similar compounds have been conducted using various spectroscopic and computational methods (Rahul Raju et al., 2015).

  • Biological activity and pharmacological potential: Some derivatives of 4-oxobutanoic acids have been evaluated for their psychotropic activity and potential anti-diabetic effects. For example, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid has shown promising results as an insulinotropic agent in the treatment of non-insulin-dependent diabetes mellitus (Nikhil Khurana et al., 2018).

  • Application in enzyme-catalyzed reactions: Ethyl 4-chloro-3-oxobutanoate, a related compound, has been utilized in enzyme-catalyzed asymmetric reductions, demonstrating the utility of these compounds in biocatalysis and organic synthesis (S. Shimizu et al., 1990).

  • Exploration in medicinal chemistry: Organotin (IV) derivatives of 4-aryl-4-oxobutanoic acids have been synthesized and characterized for potential applications in medicinal chemistry, including antimicrobial and anticancer activities (M. Sirajuddin et al., 2019).

  • Antioxidant properties: 4-Hydroxycoumarin derivatives, closely related to 4-oxobutanoic acid, have been investigated for their antioxidant properties, highlighting the potential use of these compounds in combating oxidative stress (S. Stanchev et al., 2009).

properties

IUPAC Name

4-(4-hydroxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGJPSXOXNMQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345567
Record name 4-(4-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyanilino)-4-oxobutanoic acid

CAS RN

62558-67-2
Record name 4-(4-Hydroxyanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Alanazi, AG Cruz, S Di Masi, A Voorhaar… - Sensors and Actuators B …, 2021 - Elsevier
A highly sensitive disposable electrochemical sensor for paracetamol was devised using electroactive molecularly imprinted polymers nanoparticles (nanoMIPs). NanoMIPs were …
Number of citations: 38 www.sciencedirect.com

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